2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide
Overview
Description
2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a phenylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide typically involves a multi-step process. One common method starts with the nitration of chlorobenzene to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with 2-(phenylsulfanyl)aniline under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-4-amino-N-[2-(phenylsulfanyl)phenyl]benzamide.
Oxidation: Formation of 2-chloro-4-nitro-N-[2-(phenylsulfonyl)phenyl]benzamide.
Scientific Research Applications
2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Shares the chloro and nitro groups but lacks the phenylsulfanyl group.
4-chloro-2-nitroaniline: Similar structure but with different positioning of the chloro and nitro groups.
2-chloro-4-nitrophenol: Contains a hydroxyl group instead of the benzamide moiety.
Uniqueness
2-chloro-4-nitro-N-[2-(phenylsulfanyl)phenyl]benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-4-nitro-N-(2-phenylsulfanylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-16-12-13(22(24)25)10-11-15(16)19(23)21-17-8-4-5-9-18(17)26-14-6-2-1-3-7-14/h1-12H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USORKLLSBKCNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.